N-(3-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-(3-Methylphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridinyl moiety at position 6 and a sulfanyl-linked acetamide group at position 2. The 3-methylphenyl group on the acetamide nitrogen distinguishes it from structurally related compounds. Identified in plant metabolite profiling via UPLC-Qtof-MS/MS, this compound belongs to the amide/amine class, which is known for diverse biological activities .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-5-4-6-14(11-13)20-17(23)12-24-18-9-8-16(21-22-18)15-7-2-3-10-19-15/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZAZZNCYAUVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step might involve the reaction of 6-(pyridin-2-yl)pyridazine with a suitable thiol reagent under basic conditions to form the sulfanyl intermediate.
Acylation Reaction: The intermediate can then be reacted with 3-methylphenyl acetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with several pharmacologically active acetamide derivatives (Table 1). Key comparisons include:
Key Observations :
- Core Heterocycles: The pyridazine ring in the target compound contrasts with triazole rings in VUAA-1 and OLC-12. Pyridazines are less common in Orco agonists but are prominent in antitubercular agents (e.g., pyridazinones in ).
- However, electron-withdrawing groups (e.g., nitro in KA3 derivatives) are linked to stronger antimicrobial activity, suggesting that the target compound’s pyridinyl group (moderately electron-withdrawing) may offer intermediate efficacy.
- Sulfanyl Linkages : The sulfanyl bridge in all listed compounds facilitates π-π stacking or hydrogen bonding, critical for target binding.
Crystallographic and Computational Insights
No crystal structure is reported for the target compound. However, tools like SHELXL () and structure validation protocols () are critical for confirming stereochemistry and minimizing refinement errors in related molecules.
Biological Activity
N-(3-Methylphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfany}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an acetamide group, a pyridine ring, and a pyridazine moiety linked by a sulfanyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features contribute to its reactivity and interactions with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄OS |
| Functional Groups | Acetamide, Pyridine, Pyridazine, Sulfanyl |
| Key Structural Elements | 3-Methylphenyl, Pyridin-2-yl, Pyridazin-3-yl |
Antimicrobial Properties
Initial studies indicate that N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfany}acetamide exhibits promising antimicrobial properties. Research has shown that it may effectively inhibit the growth of various bacterial strains. For example:
- Escherichia coli : Moderate inhibitory activity was observed.
- Klebsiella pneumoniae : The compound demonstrated significant antimicrobial effects against this pathogen.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Preliminary research indicates that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Mechanisms of action may include:
- Inhibition of key enzymes involved in tumor growth.
- Induction of apoptosis in cancer cells.
Further biochemical studies are necessary to elucidate these mechanisms and confirm the anticancer potential.
The precise mechanisms through which N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfany}acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Interaction Studies
To better understand how this compound interacts with biological targets, various interaction studies are essential. These may involve:
- Binding affinity assays : To determine how well the compound binds to specific proteins or enzymes.
- Enzyme inhibition assays : To assess whether the compound can inhibit enzymatic activity associated with disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
